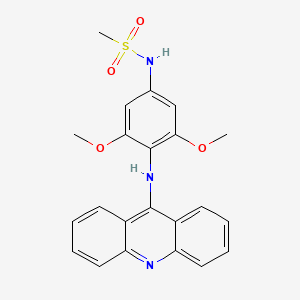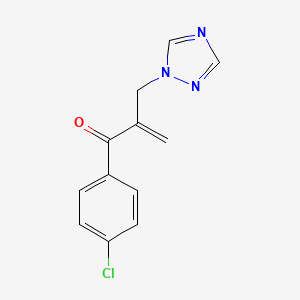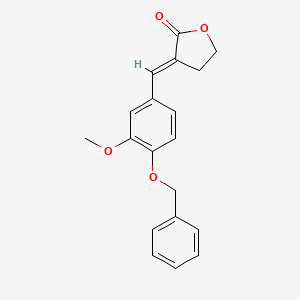
3-(4-(Benzyloxy)-3-methoxybenzylidene)dihydro-2(3H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(Benzyloxy)-3-methoxybenzylidene)dihydro-2(3H)-furanone is a synthetic organic compound that belongs to the class of furanones This compound is characterized by a furanone ring substituted with a benzyloxy and methoxybenzylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Benzyloxy)-3-methoxybenzylidene)dihydro-2(3H)-furanone typically involves the condensation of 4-(benzyloxy)-3-methoxybenzaldehyde with dihydrofuranone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product. The reaction mixture is usually refluxed for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of environmentally benign catalysts, are being explored to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(4-(Benzyloxy)-3-methoxybenzylidene)dihydro-2(3H)-furanone undergoes various chemical reactions, including:
Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Amines, thioethers, halides.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3-(4-(Benzyloxy)-3-methoxybenzylidene)dihydro-2(3H)-furanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation, thereby exerting its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides: Known for their antifungal activities.
3-Phenyl-1-(3-phenyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-6-yl)propenone: Studied for their potential therapeutic applications.
Uniqueness
3-(4-(Benzyloxy)-3-methoxybenzylidene)dihydro-2(3H)-furanone stands out due to its unique combination of benzyloxy and methoxybenzylidene groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
5443-12-9 |
|---|---|
Fórmula molecular |
C19H18O4 |
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
(3E)-3-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]oxolan-2-one |
InChI |
InChI=1S/C19H18O4/c1-21-18-12-15(11-16-9-10-22-19(16)20)7-8-17(18)23-13-14-5-3-2-4-6-14/h2-8,11-12H,9-10,13H2,1H3/b16-11+ |
Clave InChI |
IRFAZLLQRCECHR-LFIBNONCSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=C/2\CCOC2=O)OCC3=CC=CC=C3 |
SMILES canónico |
COC1=C(C=CC(=C1)C=C2CCOC2=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



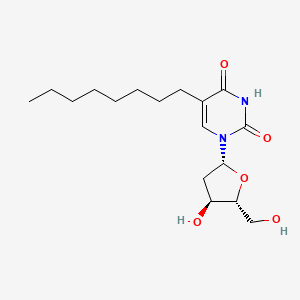


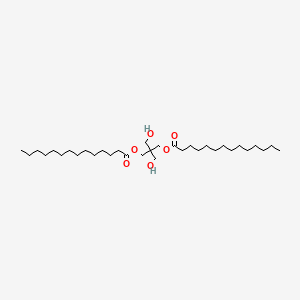
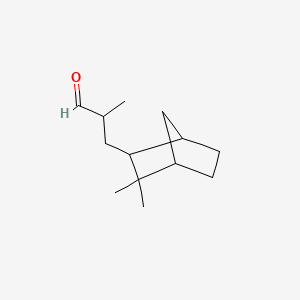

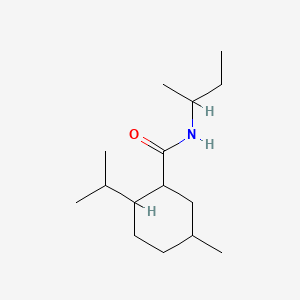
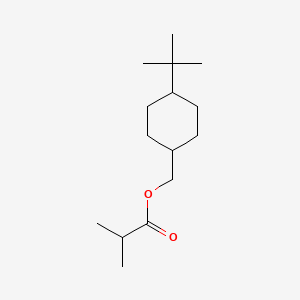

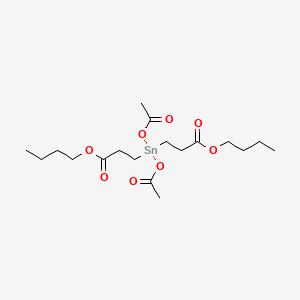
![3,3'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]bispropane-1,2-diol](/img/structure/B12678936.png)
